molecular formula C11H7ClF2N4 B11085806 2-(Chloro-difluoro-methyl)-4-imino-8-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

2-(Chloro-difluoro-methyl)-4-imino-8-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

Cat. No.: B11085806
M. Wt: 268.65 g/mol
InChI Key: YSMFHDFNHXGZQE-UHFFFAOYSA-N
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Description

2-[CHLORO(DIFLUORO)METHYL]-4-IMINO-8-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL CYANIDE is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a chloro(difluoro)methyl group, an imino group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[CHLORO(DIFLUORO)METHYL]-4-IMINO-8-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL CYANIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.

    Introduction of the Chloro(difluoro)methyl Group: This step can be achieved through halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and difluoromethylating agents.

    Formation of the Imino Group: The imino group can be introduced through condensation reactions with appropriate amines or imines.

    Addition of the Cyanide Group: The cyanide group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[CHLORO(DIFLUORO)METHYL]-4-IMINO-8-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro(difluoro)methyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

2-[CHLORO(DIFLUORO)METHYL]-4-IMINO-8-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL CYANIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[CHLORO(DIFLUORO)METHYL]-4-IMINO-8-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-[CHLORO(DIFLUORO)METHYL]-4-IMINO-8-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL CYANIDE: shares structural similarities with other pyrido[1,2-a]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of 2-[CHLORO(DIFLUORO)METHYL]-4-IMINO-8-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H7ClF2N4

Molecular Weight

268.65 g/mol

IUPAC Name

2-[chloro(difluoro)methyl]-4-imino-8-methylpyrido[1,2-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C11H7ClF2N4/c1-6-2-3-18-8(4-6)17-9(11(12,13)14)7(5-15)10(18)16/h2-4,16H,1H3

InChI Key

YSMFHDFNHXGZQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C(=N)N2C=C1)C#N)C(F)(F)Cl

Origin of Product

United States

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